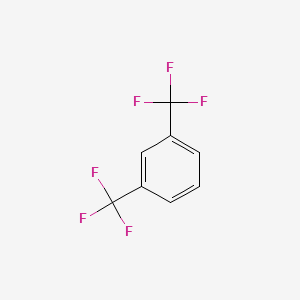

1,3-Bis(trifluoromethyl)benzene

描述

Significance of Fluorine Substitution in Aromatic Systems

The substitution of hydrogen with fluorine on an aromatic ring dramatically alters the molecule's electronic and steric characteristics. numberanalytics.com Fluorine's high electronegativity withdraws electron density from the aromatic ring, which can decrease its reactivity toward electrophilic substitution. numberanalytics.com This electronic influence also leads to a larger gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), affecting the compound's reactivity. numberanalytics.com

Furthermore, the presence of fluorine atoms introduces significant steric hindrance, influencing how other molecules can approach and interact with the aromatic ring. numberanalytics.com This modification of physical and chemical properties can enhance the stability of the compound, making it more resistant to oxidation and other degradation reactions. numberanalytics.com Interestingly, while decreasing reactivity in some cases, fluorine substitution can make the aromatic ring more susceptible to nucleophilic substitution reactions, as fluorine can act as a leaving group. numberanalytics.comstackexchange.com The unique properties imparted by fluorine have made fluorinated aromatics promising for applications in creating materials with enhanced thermal and chemical resistance and in biomedical applications. chemimpex.comnih.gov

Overview of 1,3-Bis(trifluoromethyl)benzene as a Key Research Substrate

Among the various perfluorinated aromatic compounds, this compound has emerged as a crucial building block and research substrate. chemimpex.com This colorless liquid, with the chemical formula C₈H₄F₆, is characterized by two trifluoromethyl groups attached to a benzene (B151609) ring at the 1 and 3 positions. nih.govsigmaaldrich.com Its distinct chemical properties make it a valuable intermediate in the synthesis of a wide array of more complex molecules. chemimpex.com

The primary application of this compound lies in its role as a precursor for various fluorinated compounds. chemimpex.com For instance, it undergoes regioselective metalation and subsequent carboxylation at the 2-position to yield 2,6-bis(trifluoromethyl)benzoic acid. nbinno.comsfdchem.comchemicalbook.com This derivative is a key component in the synthesis of new materials and pharmaceuticals. nbinno.com The lithiation reaction of this compound has also been a subject of investigation, further highlighting its versatility in organic synthesis. sfdchem.comsigmaaldrich.com

In materials science, this compound is utilized in the development of advanced polymers with superior thermal and chemical stability. chemimpex.com It is also a key starting material for the synthesis of bis[2,4-bis(trifluoromethyl)phenyl]phosphane derivatives, which are important in various industrial applications. nbinno.comfishersci.ca Furthermore, its use has been noted in the anionic ring-opening polymerization of hexafluoropropylene oxide, showcasing its relevance in polymer chemistry. nbinno.com The compound also finds application in the electronics industry for producing specialized coatings and materials that enhance the performance and durability of electronic components. chemimpex.com

The trifluoromethyl groups in this compound significantly influence its properties. The trifluoromethyl group is strongly electron-withdrawing, a property that is leveraged in the design of new molecules. jst.go.jp This electronic effect is crucial in its use as a building block for boron-containing conjugated systems, which have applications in materials for organic light-emitting diodes (OLEDs). researchgate.net

The unique properties and versatile reactivity of this compound have established it as a cornerstone in the synthesis of a variety of fluorinated compounds, with ongoing research continuing to explore its potential in creating innovative chemical solutions. chemimpex.comnbinno.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₄F₆ nih.gov |

| Molecular Weight | 214.11 g/mol nih.govchemicalbook.com |

| Appearance | Clear, colorless liquid nbinno.comsfdchem.comchemicalbook.com |

| Boiling Point | 116-116.3 °C sigmaaldrich.comnbinno.com |

| Density | 1.378 g/mL at 25 °C sigmaaldrich.comnbinno.com |

| Refractive Index | n20/D 1.379 sigmaaldrich.comnbinno.com |

| Flash Point | 26 °C sigmaaldrich.comnbinno.com |

| Solubility | Insoluble in water; Soluble in alcohol, ether, and benzene nbinno.comsfdchem.comchemicalbook.com |

| CAS Number | 402-31-3 nih.govchemicalbook.com |

Spectroscopic Data of this compound

| Spectroscopy | Data Reference |

| ¹H NMR | Available chemicalbook.com |

| ¹³C NMR | Available spectrabase.com |

| Mass Spectrum | Available nih.govnist.gov |

| IR Spectrum | Available nih.govnist.gov |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For this compound and its derivatives, DFT calculations have been employed to analyze its geometry, electronic properties, and spectroscopic behavior.

DFT calculations are utilized to determine the most stable geometric arrangement of atoms in a molecule, known as the equilibrium configuration, by finding the minimum on the potential energy surface. Methods like B3LYP with a 6-31G* basis set have been used for energy minimization calculations on this compound. uq.edu.au

Studies on related molecules, such as 1,3,5-tris(trifluoromethyl)benzene, using ab initio calculations at the MP2/6-31G** level of theory, provide analogous insights. researchgate.net These analyses determine key structural parameters like bond lengths and angles. For instance, in trifluoromethyl-substituted benzenes, the C-C bonds originating from the carbon atom attached to the CF3 group are typically found to be slightly longer than the other ring bonds. researchgate.net The substituent effects of the trifluoromethyl groups on the benzene ring's geometry are generally consistent and can be used to estimate the ring distortions in polysubstituted derivatives with high accuracy. researchgate.net

Table 1: Representative Theoretical Methods for Structural Analysis

| Method | Basis Set | Application |

|---|---|---|

| DFT (B3LYP) | 6-31G* | Energy Minimization uq.edu.au |

These computational approaches are fundamental in understanding how the two trifluoromethyl groups influence the planarity and symmetry of the benzene ring.

Time-dependent density functional theory (TD-DFT) is a primary method for predicting the energies of electronic excited states. This is particularly relevant when this compound is incorporated as a building block into larger conjugated systems designed for applications in organic electronics, such as organic light-emitting diodes (OLEDs). researchgate.net

In designing donor-π-acceptor (D-π-A) compounds, the electronic properties of the constituent parts are crucial. Computational protocols using range-separated functionals have been developed to accurately predict the energies of local and charge-transfer singlet and triplet states. researchgate.net The accurate prediction of these excited states is critical for designing materials with specific photophysical properties, such as thermally activated delayed fluorescence (TADF). researchgate.net The use of a screened range-separated hybrid functional within a polarizable continuum model (SRSH-PCM) has shown success in predicting the lowest singlet (S1) and triplet (T1, T2) excited state energies for various chromophores. rsc.org Such predictive accuracy is vital for uncovering molecules with optimal properties for advanced applications. rsc.org

Quantum Molecular Dynamics Simulations

Quantum molecular dynamics (QMD) simulations model the movement of atoms in a system over time, governed by quantum mechanical laws. These simulations provide atomistic insight into the structure and dynamics of molecules. arxiv.org While specific QMD studies on this compound are not widely documented, the methodology is applied to similar aromatic systems. For instance, the electronic structure of a benzene molecule in the gas phase has been described at the self-consistent charge density-functional tight-binding (SCC-DFTB) level in simulations. arxiv.org

The development of molecular force fields, which are essential for classical molecular dynamics, often relies on quantum mechanical calculations to ensure accuracy. uq.edu.au The Automated Topology Builder (ATB) and Repository, for example, uses DFT calculations to help develop force fields for simulations of biomolecular systems, which can include ligands like this compound. uq.edu.au

In Silico Reaction Screening and Design

In silico (computational) methods are increasingly used to screen for and design new chemical reactions, saving significant time and resources compared to traditional laboratory experimentation. drugtargetreview.com This strategy involves computationally testing the viability of numerous reactions before attempting them physically. drugtargetreview.com

One powerful technique is the artificial force induced reaction (AFIR) method, which can simulate the reaction of different molecular components. drugtargetreview.com For example, researchers have used this method to computationally test a wide range of three-component reactions to produce compounds potentially useful for novel drug development. drugtargetreview.com Although a specific application to this compound, this approach demonstrates a powerful capability. By calculating transition state energies, chemists can predict whether a desired reaction will occur or if undesired side reactions are more likely, thereby guiding experimental efforts. drugtargetreview.com

Structure-Activity Relationship (SAR) through Computational Modeling

Structure-Activity Relationship (SAR) analysis is a central concept in medicinal chemistry and materials science that aims to understand how a molecule's chemical structure relates to its biological activity or physical properties. uni-bonn.de Computational modeling is an essential tool for establishing these relationships, especially as molecular datasets grow in size. uni-bonn.denih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely used. researchgate.netmdpi.com These techniques build models that correlate the 3D properties of molecules (like steric and electrostatic fields) with their observed activities. For instance, in studies of thieno-pyrimidine derivatives as cancer inhibitors, 3D-QSAR models have successfully identified key structural features required for biological activity. mdpi.com Such studies often involve molecular fragments that are structurally similar to substituted benzenes, like a 4-chloro-3-(trifluoromethyl)phenyl group, highlighting the importance of specific substituent patterns for molecular interactions. mdpi.com

Table 2: Common 3D-QSAR Computational Methods

| Method | Description | Application |

|---|---|---|

| CoMFA | Correlates biological activity with steric and electrostatic fields. | Identify key structural features for inhibitory activity. researchgate.netmdpi.com |

| CoMSIA | Extends CoMFA by including hydrophobic, hydrogen bond donor, and acceptor fields. | Provide a more detailed understanding of intermolecular interactions. researchgate.netmdpi.com |

The Fragment Molecular Orbital (FMO) method is a computational technique that breaks down a large molecule into smaller fragments to make quantum mechanical calculations more manageable. wikipedia.org This approach not only calculates total properties like energy but also provides detailed information about the interactions between each pair of fragments. wikipedia.org

This analysis is particularly useful for understanding complex systems. For example, a simple structure-property relationship based on the molecular fragment orbitals of a donor and a π-bridge can be used to minimize the singlet-triplet energy gap in TADF materials. researchgate.net The FMO method has been employed to elucidate that through-bond interactions can lead to the characteristic distribution and energy level alignment of frontier orbitals in molecules. researcher.life By examining the interactions of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of different fragments, chemists can understand how these fragments bond and communicate electronically within a larger molecule. youtube.com

Structure

3D Structure

属性

IUPAC Name |

1,3-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBBXFLOLUTGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059949 | |

| Record name | Benzene, 1,3-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-31-3 | |

| Record name | 3,5-Bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(trifluoromethyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-bis(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,3-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α,β,β,β-hexafluoro-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Bis(trifluoromethyl)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7TWF66P6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Computational Chemistry and Theoretical Studies

Prediction of Singlet-Triplet Energy Gaps

Computational chemistry provides powerful tools for predicting the electronic structure and properties of molecules, including the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states. This singlet-triplet energy gap (ΔEST) is a critical parameter in photochemistry and materials science, influencing processes such as intersystem crossing and phosphorescence. For 1,3-bis(trifluoromethyl)benzene, theoretical studies are essential for understanding how the two trifluoromethyl (-CF₃) groups affect the electronic properties of the benzene (B151609) ring and, consequently, the S₁-T₁ splitting.

The prediction of singlet-triplet energy gaps typically involves high-level quantum mechanical calculations. Methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed for their balance of computational cost and accuracy in describing excited states of medium-sized organic molecules. The choice of the functional and basis set within TD-DFT calculations is crucial and can significantly impact the accuracy of the predicted energy gap. For aromatic systems, functionals that correctly describe charge-transfer and local excitations are often preferred.

In a typical computational protocol, the ground state geometry of this compound would first be optimized. Following this, the energies of the lowest singlet and triplet excited states are calculated. The difference between these two values provides the vertical singlet-triplet energy gap. For a more refined prediction, the geometries of the S₁ and T₁ states can also be optimized to determine the adiabatic energy gap.

For context, computational studies on related but more complex biradical compounds, such as 4,6-bis(trifluoromethyl)-1,3-phenylene bis(tert-butyl nitroxide), have utilized density functional theory at the UB3LYP/6-311+G(2d,p) level to calculate singlet-triplet gaps nih.gov. This highlights the applicability of DFT methods in predicting these properties for trifluoromethyl-substituted phenylenes. The results of such calculations are highly dependent on the molecular geometry, particularly the torsion angles between the substituents and the benzene ring nih.gov.

Without specific research findings for this compound, a definitive data table cannot be generated. However, the theoretical framework for its prediction is robust and would follow established computational chemistry methodologies. Such a study would provide valuable insights into the photophysical properties of this compound.

Research Applications and Functional Materials Development

Building Block in Organic Synthesis

As a foundational chemical, 1,3-bis(trifluoromethyl)benzene is utilized in a range of synthetic pathways to construct more complex molecules with tailored properties. Its reactivity allows for selective functionalization, making it a versatile starting material.

The presence of two electron-withdrawing trifluoromethyl groups on the benzene (B151609) ring influences the reactivity of the aromatic protons, enabling specific chemical transformations. A key reaction is the regioselective metalation at the 2-position (between the two -CF3 groups), which can be followed by carboxylation to yield 2,6-bis(trifluoromethyl)benzoic acid fishersci.casigmaaldrich.com. This transformation provides a pathway to a variety of other fluorinated derivatives.

Furthermore, this compound is a starting material for the synthesis of bis[2,4-bis(trifluoromethyl)phenyl]phosphane derivatives fishersci.ca. It has also been employed as a versatile building block for creating new boron-containing conjugated systems. These boron-based materials are investigated for their unique electronic and photophysical properties researchgate.net.

| Starting Material | Reagents/Conditions | Product | Application Area |

| This compound | 1. Metalation (e.g., with n-butyllithium) 2. Carboxylation (e.g., with CO2) | 2,6-Bis(trifluoromethyl)benzoic acid | Precursor for further functionalized fluorinated compounds fishersci.casigmaaldrich.com |

| This compound | Multi-step synthesis involving borylation and coupling reactions | Boron-containing conjugated systems | Materials for electronics and photonics researchgate.net |

The incorporation of trifluoromethyl groups is a well-established strategy in the design of modern agrochemicals to enhance efficacy, stability, and bioavailability beilstein-journals.org. While direct, single-step syntheses of commercial pesticides from this compound are not commonly detailed, its structural motif is crucial. It serves as a key building block for creating more complex fluorinated intermediates that are subsequently used in the synthesis of active ingredients rhhz.net. The development of herbicides has included research on 3-chloropyridazines containing an m-(trifluoromethyl)phenyl group, indicating the utility of this substitution pattern in discovering new active compounds acs.org. The strategic placement of -CF3 groups, as found in this compound, is fundamental to the modular construction of novel pesticide candidates.

In pharmaceutical chemistry, the inclusion of trifluoromethyl groups can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets beilstein-journals.org. The 1,3-bis(trifluoromethyl)phenyl moiety is therefore of significant interest. Research has demonstrated a method for the syn-selective 1,3-bis-trifluoromethylation of (hetero)cycloalkylidenemalononitriles. The resulting intermediates can be converted into 1,3-bis-trifluoromethylated (hetero)cyclohexane carboxylates, which are valuable, physicochemically-altered analogs of common building blocks used in drug discovery chemrxiv.orgresearchgate.net.

While not a direct precursor, the structural elements of this compound are relevant to established pharmaceuticals. For instance, the anti-inflammatory drug Celecoxib contains a trifluoromethyl group on a pyrazole ring attached to a phenyl group nih.govzenodo.orgnih.gov. The synthesis of such molecules relies on the availability of various trifluoromethyl-containing building blocks, underscoring the importance of foundational materials like this compound in the broader landscape of pharmaceutical synthesis zenodo.orggoogle.com.

Advanced Materials Science

The inherent stability and unique properties conferred by the carbon-fluorine bond are leveraged in materials science to create polymers and coatings with superior performance characteristics.

The introduction of fluorine, particularly in the form of -CF3 groups, into polymer backbones is a proven method for enhancing material properties. Fluorinated polyimides (FPIs), for example, exhibit improved thermal stability, increased solubility in organic solvents, higher optical transparency, and lower moisture uptake compared to their non-fluorinated counterparts tandfonline.com.

Derivatives of this compound can be envisioned as monomers for such high-performance polymers. By functionalizing the benzene ring with reactive groups (e.g., amines or carboxylic acid anhydrides), it can be incorporated into polymer chains, such as polyimides. The presence of the two bulky, hydrophobic -CF3 groups would disrupt polymer chain packing, thereby increasing solubility, while the strength of the C-F bonds contributes to exceptional thermal and chemical stability tandfonline.comacs.org.

| Polymer Type | Effect of -CF3 Incorporation | Resulting Property Enhancement |

| Polyimides | Decreases intermolecular charge transfer, hinders chain packing | Higher optical transparency, improved solubility tandfonline.com |

| Polyimides | High C-F bond energy, low polarizability | Enhanced thermal stability, increased chemical resistance tandfonline.com |

| Polyimides | Hydrophobic nature of fluorine | Lower moisture uptake, improved dielectric properties tandfonline.com |

In the field of electronics, there is a constant demand for materials that can function as stable, efficient, and processable thin films or coatings. Research has shown that this compound is a valuable building block for synthesizing novel boron-containing conjugated materials researchgate.net. These materials are designed to have specific electronic properties, such as being strong electron acceptors.

These advanced materials are developed for use in organic light-emitting diodes (OLEDs), where they can be processed into thin-film coatings that act as emitter or charge-transport layers researchgate.net. The trifluoromethyl groups contribute to both the electronic performance and the stability of these materials, which is critical for the lifetime and efficiency of electronic devices like displays and solid-state lighting researchgate.net.

Host Materials for Organic Light-Emitting Diodes (OLEDs)

In the field of organic light-emitting diodes (OLEDs), host materials play a critical role in the emissive layer by facilitating charge transport and transferring energy to the light-emitting dopants. ossila.com The this compound scaffold has been integrated into the design of host materials, particularly for phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. researchgate.netnih.gov

The introduction of trifluoromethyl groups can enhance the thermal and morphological stability of the host material. uni-bayreuth.de Furthermore, the electron-withdrawing nature of the -CF3 groups helps to achieve a high triplet energy level in the host material. researchgate.net This is a crucial requirement for efficient phosphorescent OLEDs, as it ensures effective energy transfer from the host to the guest emitter without significant energy loss. uni-bayreuth.de

Research has explored the use of molecules containing the 1,3-bis(trifluoromethyl)phenyl unit in co-host systems for blue TADF OLEDs. nih.gov For instance, a co-host system composed of a hole transporter and an electron transporter, where the electron transporter incorporates a trifluoromethyl-substituted benzene core, has been shown to achieve high external quantum efficiencies (EQEs). nih.govacs.org In one study, a blue TADF OLED employing a co-host system with a trifluoromethyl-substituted benzene derivative achieved an EQE of up to 23.1%. nih.govacs.org These devices also demonstrated limited efficiency roll-off at higher brightness levels. acs.org

The strategic placement of trifluoromethyl groups on the host material's structure can fine-tune the electronic properties, leading to improved device performance. This includes achieving a desirable balance of electron and hole transport, which is essential for maximizing the recombination of excitons within the emissive layer.

Table 1: Performance of selected TADF OLEDs utilizing host materials with trifluoromethyl-substituted benzene derivatives.

| Emitter | Co-Host System | Dopant Concentration (wt%) | Max. EQE (%) | EQE at 1000 cd m⁻² (%) |

| 4CzIPN-CF3 | SimCP:oCF3-T2T | 1 | 23.1 | 20.9 |

| 3CzIPN-H-CF3 | SimCP:oCF3-T2T | 1 | 16.5 | 14.7 |

Role in Liquid Crystal Research

The incorporation of trifluoromethyl groups into molecular structures is a known strategy in the design of liquid crystalline materials. figshare.com The polarity and size of the -CF3 group can influence the intermolecular interactions and packing of the molecules, which in turn affects the mesomorphic properties, such as the type of liquid crystal phase and the transition temperatures. nih.gov

Research has been conducted on the synthesis and characterization of four-ring fluorinated liquid crystals that include a trifluoromethyl group. figshare.com In one study, the introduction of a trifluoromethyl group, along with a fluorine atom, into a biphenyl core structure led to the observation of a nematic phase. figshare.com The clearing point, which is the temperature at which the material transitions from the liquid crystalline phase to the isotropic liquid phase, was found to be as high as 267°C for one of the synthesized compounds. figshare.com This indicates a broad and stable liquid crystalline range, which is a desirable property for many applications. The presence of the trifluoromethyl group is thought to play a role in the formation of this unique nematic phase. figshare.com

Applications in Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, with fluorine-18 (¹⁸F) being one of the most commonly used due to its favorable decay properties. nih.govnih.govnih.gov The trifluoromethyl group is a significant structural motif in many pharmaceuticals, making the development of ¹⁸F-labeled trifluoromethyl compounds ([¹⁸F]CF₃) a key area of research for creating new PET imaging agents. nih.govnih.govmdpi.com

The this compound framework has been utilized in the development of novel ¹⁸F-labeling strategies. nih.gov Specifically, a clickable ¹⁸F-labeled synthon, 1-ethynyl-3-([¹⁸F]trifluoromethyl)-5-(trifluoromethyl)benzene, has been synthesized. nih.gov This was achieved through an ¹⁸F/¹⁹F isotope exchange reaction. nih.gov This synthon can then be readily attached to various biomolecules, such as peptides and glucose derivatives, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov

This approach allows for the rapid and efficient labeling of biologically active molecules under mild conditions, which is crucial for preserving their structural and functional integrity. nih.gov PET imaging studies using tracers developed with this strategy have shown favorable tumor uptake in preclinical models. nih.gov

Development of Biological Diagnostic Reagents

While direct applications of this compound itself as a biological diagnostic reagent are not extensively documented, its derivatives and the broader class of trifluoromethylated compounds serve as important biochemical reagents in life science research. medchemexpress.com For instance, 1-bromo-3,5-bis(trifluoromethyl)benzene is used in the preparation of the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ion. medchemexpress.com This large, non-coordinating anion is valuable for stabilizing reactive electrophilic cations in various chemical and biological studies. medchemexpress.com

The introduction of trifluoromethyl groups can enhance the lipophilicity and metabolic stability of a molecule, properties that can be advantageous in the design of probes and reagents for biological assays. mdpi.comnih.gov The unique spectroscopic signatures of fluorinated compounds can also be leveraged for detection and quantification in certain diagnostic applications.

Potential in New Drug Development

The trifluoromethyl group is a privileged moiety in medicinal chemistry and drug design, and its incorporation into potential drug candidates is a well-established strategy to enhance their pharmacological properties. mdpi.comnih.govdntb.gov.ua The presence of one or more -CF3 groups on a molecule can significantly impact its lipophilicity, metabolic stability, binding affinity, and bioavailability. hovione.comnih.gov

The this compound structure introduces two strongly electron-withdrawing -CF3 groups, which can profoundly alter the electronic character of an aromatic ring. nih.gov This modification can be used to:

Enhance Binding Affinity: The strong electronegativity of the fluorine atoms can lead to improved interactions with biological targets through hydrogen bonding and electrostatic interactions. mdpi.com

Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic oxidation. This can increase the half-life of a drug in the body. nih.govwikipedia.org

Modulate Lipophilicity: The -CF3 group is lipophilic, which can improve a drug's ability to cross cell membranes and reach its target. mdpi.comnih.gov

Alter Acidity/Basicity: The electron-withdrawing nature of the -CF3 group can lower the pKa of nearby acidic protons or decrease the basicity of nitrogen-containing functional groups, which can influence a drug's solubility and interactions with receptors. wikipedia.org

Numerous FDA-approved drugs contain the trifluoromethyl group, highlighting its importance in modern pharmaceuticals. mdpi.com Examples include the antidepressant fluoxetine and the anti-cancer drug sorafenib. wikipedia.orgmdpi.com While this compound itself is not a drug, it serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com Its chemical stability and reactivity make it a valuable starting material for creating novel drug candidates. chemimpex.com

Environmental Impact and Degradation Studies of Fluorinated Compounds

Environmental Fate of Fluoroaromatic Compounds

Fluoroaromatic compounds, a class that includes 1,3-bis(trifluoromethyl)benzene, are recognized for their environmental persistence. numberanalytics.comnih.gov This persistence is largely attributed to the strength of the C-F bond, which makes them resistant to natural degradation processes. numberanalytics.comwikipedia.org Consequently, these compounds can accumulate in various environmental compartments, including soil, water, and air, potentially leading to long-term contamination. numberanalytics.com

Studies on the environmental fate of perfluorinated compounds (PFCs) following accidental releases have shown that while concentrations in water can decrease significantly over time due to dilution and transport, elevated levels can persist in sediments for years. nih.gov For instance, a decade after a firefighting foam spill, PFOS concentrations in the receiving pond's sediment remained high, although the primary impact was localized. nih.gov The environmental behavior of these compounds is complex, with partitioning between water, sediment, and biota influenced by the specific compound and environmental conditions. nih.govscholaris.caitrcweb.org

The transport of fluoroaromatic compounds can occur over long distances through atmospheric and oceanic currents, leading to their detection in remote regions. scholaris.ca Their distribution in the environment is also influenced by their tendency to partition to different phases, such as organic carbon in soil and sediment. itrcweb.org

Biodegradation Mechanisms of Polyfluorinated Compounds

The biodegradation of polyfluorinated compounds is a challenging process for microorganisms due to the high stability of the C-F bond. nih.govnih.gov However, research has shown that microbial degradation is possible, particularly for polyfluorinated compounds that contain other functional groups which can serve as points of initial enzymatic attack. mdpi.combohrium.commdpi.com

Microbial Metabolism Pathways

Microorganisms have evolved various strategies to metabolize fluorinated organic compounds. nih.gov For many fluoroaromatics, the initial steps of degradation often mirror those for their non-fluorinated counterparts, involving enzymes with broad substrate specificity. researchgate.netucd.ie These initial transformations can lead to the formation of fluorinated intermediates. researchgate.net

One common strategy involves the metabolic activation of atoms adjacent to the C-F bond, which can make the C-F bond more susceptible to cleavage. mdpi.combohrium.com For instance, the metabolism of trifluoromethyl arenes can be initiated by enzymatic reactions on the aromatic ring. mdpi.com In some cases, this leads to the formation of unstable intermediates that spontaneously eliminate fluoride (B91410). researchgate.net

However, the presence of trifluoromethyl groups can also hinder metabolism. For example, the meta-cleavage of 3-trifluoromethylcatechol, a potential intermediate in the degradation of trifluoromethyl-substituted aromatics, can lead to the formation of a dead-end metabolite that inhibits further breakdown. nih.gov

Enzymatic Defluorination

The direct enzymatic cleavage of the C-F bond is a critical step in the complete biodegradation of organofluorine compounds. dtic.mil While challenging, several enzymes capable of this reaction, known as dehalogenases or defluorinases, have been identified. researchgate.netresearchgate.net

One of the most studied examples is fluoroacetate (B1212596) dehalogenase, which hydrolyzes the C-F bond in fluoroacetate. researchgate.netresearchgate.net This type of enzymatic defluorination is typically limited to monofluorinated compounds or activated fluoroaromatics where the C-F bond is more polarized. researchgate.net

In the absence of oxygen, an ATP-dependent reductive defluorination of 4-fluorobenzoyl-CoA has been observed in the denitrifying bacterium Thauera aromatica. nih.gov This process involves a Birch reduction-like mechanism, representing a novel strategy for C-F bond cleavage. nih.gov

Factors Influencing Biodegradability (C-F Bond Strength, Adjacent Functionality)

Several factors influence the biodegradability of polyfluorinated compounds. The inherent strength of the C-F bond is a primary obstacle to degradation. nih.govmdpi.com However, the presence and nature of adjacent functional groups play a crucial role. mdpi.combohrium.com

Functional groups that can be readily metabolized provide a "weak entry point" for microbial attack, initiating a cascade of reactions that can lead to the eventual cleavage of the C-F bond. mdpi.combohrium.com For example, the biodegradation of many commercial polyfluorinated compounds starts with the transformation of non-fluorinated moieties like sulfonate, carboxylate, or phenyl groups. bohrium.com

The position of the fluorine atom on an aromatic ring can also determine the metabolic fate. researchgate.net Depending on its location, enzymatic transformation can lead to either the formation of an unstable intermediate that defluorinates spontaneously or a stable, dead-end fluorinated metabolite. researchgate.net Furthermore, the toxicity of the released fluoride ion can be a limiting factor for the microorganisms carrying out the degradation. nih.gov

Broader Environmental Chemistry of Fluorinated Organic Compounds

The environmental chemistry of fluorinated organic compounds is a broad and complex field, driven by the unique properties conferred by the fluorine atom. numberanalytics.comwikipedia.org The high electronegativity of fluorine and the strength of the C-F bond result in compounds with high thermal and chemical stability. nih.gov This stability, while beneficial in many applications, also leads to their persistence in the environment. numberanalytics.comacs.org

Many fluorinated compounds, once released, can undergo various transformation processes in the environment, including hydrolysis, photolysis, and microbial degradation. numberanalytics.com These processes can lead to the formation of a range of transformation products, some of which may also be persistent and have their own toxicological profiles. utoronto.ca

The accumulation of persistent fluorinated compounds in the environment has raised concerns about their potential long-term impacts on ecosystems and human health. wikipedia.orgnih.gov Research continues to focus on understanding the fate, transport, and transformation of these compounds to better assess their environmental risks. scholaris.caitrcweb.org

Future Research Directions

Development of Novel Synthetic Methodologies for Fluorinated Aromatic Compounds

The synthesis of fluorinated aromatic compounds is a cornerstone of modern organic chemistry, driven by the significant impact of fluorine on molecular properties. nih.gov Historically, the synthesis of compounds like 1,3-bis(trifluoromethyl)benzene involved methods such as Friedel-Crafts alkylation or halogen-exchange reactions. researchgate.net Current research focuses on developing more efficient, selective, and environmentally benign synthetic routes.

Recent advancements include the use of transition-metal catalysis and photocatalysis to facilitate trifluoromethylation reactions under milder conditions. montclair.edu For instance, copper-catalyzed trifluoromethylation has shown promise. montclair.edu Additionally, enzymatic synthesis is emerging as a powerful tool for creating fluorinated compounds with high selectivity. acs.org The development of novel N-F fluorinating agents continues to be an active area of research, aiming to provide reagents with tailored reactivity and selectivity. nih.gov Future efforts will likely concentrate on late-stage fluorination techniques, allowing for the introduction of trifluoromethyl groups into complex molecules at a later point in the synthetic sequence. This approach is particularly valuable in drug discovery and development.

Exploration of New Applications in Materials Science and Electronics

The unique electronic properties and high thermal stability of this compound and its derivatives make them attractive for applications in materials science and electronics. The trifluoromethyl groups act as electron-withdrawing entities, influencing the electronic characteristics of materials they are incorporated into. researchgate.net

One promising area is the development of high-performance polymers. Polyimides derived from monomers containing the this compound moiety exhibit excellent thermal stability and low dielectric constants, making them suitable for microelectronics applications. researchgate.net Furthermore, this compound serves as a versatile building block for the synthesis of boron-containing conjugated systems, which are of interest for their potential use in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net Specifically, derivatives have been investigated as host materials for phosphorescent emitters in OLEDs, contributing to devices with high efficiency. nih.govep2-bayreuth.de Future research will likely explore the synthesis of novel polymers and conjugated materials incorporating the this compound core to fine-tune their optical and electronic properties for advanced applications such as sensors, organic solar cells, and other electronic devices. researchgate.net

Continued Research on Biological Activities and Structure-Activity Relationships

Derivatives of this compound have shown a range of biological activities, making this scaffold a point of interest in medicinal chemistry. The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govredalyc.org

For example, N-(3,5-bis(trifluoromethyl)benzyl)stearamide has been synthesized and studied. mdpi.comresearchgate.net The structure-activity relationship (SAR) of drugs is a critical aspect of pharmaceutical sciences, exploring how the chemical structure of a molecule influences its biological activity. nih.gov Understanding the SAR of this compound derivatives is crucial for designing more potent and selective therapeutic agents. nih.gov Future research will involve the synthesis and biological evaluation of new derivatives to explore their potential as anticancer, anti-inflammatory, or antimicrobial agents. nih.gov SAR studies will be essential to identify the key structural features responsible for the observed biological effects and to guide the optimization of lead compounds. nih.govnih.gov

Advanced Computational Chemistry for Reaction Design and Property Prediction

Computational chemistry has become an indispensable tool in modern chemical research, offering powerful methods to predict molecular properties and elucidate reaction mechanisms. mdpi.com For fluorinated compounds like this compound, computational approaches are particularly valuable for understanding the effects of fluorine on molecular structure, reactivity, and electronic properties. mdpi.comacs.org

Density Functional Theory (DFT) studies have been employed to investigate the electronic properties and spectroscopic profiles of molecules containing the 3,5-bis(trifluoromethyl)benzyl group. mdpi.comnih.gov These computational methods can predict key parameters such as molecular electrostatic potential, which provides insights into intermolecular interactions. mdpi.com Future research will leverage advanced computational techniques, including quantum mechanics and molecular dynamics simulations, to design novel synthetic reactions for fluorinated compounds and to predict their properties with greater accuracy. montclair.edunih.gov This in silico approach can accelerate the discovery of new materials and biologically active molecules by allowing for the virtual screening of large numbers of candidate compounds before undertaking expensive and time-consuming experimental work. montclair.edu

| Computational Method | Application in Fluorinated Compound Research |

| Density Functional Theory (DFT) | Calculation of electronic properties, spectroscopic analysis, and reaction mechanisms. mdpi.comnih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reactions involving fluorinated substrates. |

| Molecular Dynamics (MD) | Simulating the behavior of fluorinated molecules in biological systems or materials. |

Comprehensive Studies on Environmental Remediation and Degradation of Fluorinated Aromatics

The widespread use of fluorinated compounds has raised concerns about their environmental fate and persistence. researchgate.net Trifluoromethylated aromatic compounds can be resistant to natural degradation processes. acs.org Therefore, comprehensive studies on their environmental remediation and degradation are of paramount importance.

Research has shown that some microorganisms are capable of degrading fluorinated aromatic compounds, although the trifluoromethyl group can pose a significant challenge to microbial metabolism. nih.govnih.govmdpi.com Advanced oxidation processes (AOPs), such as ozonation and photocatalysis, are being investigated as effective methods for the degradation of persistent organic pollutants, including fluorinated compounds. redalyc.orgnih.govnih.govuow.edu.aumdpi.com Phytoremediation, which utilizes plants to remove pollutants from the soil and water, is another promising and environmentally friendly approach. mdpi.comnih.govfrontiersin.orgfrontiersin.orgnih.gov Future research will focus on developing more efficient and cost-effective remediation technologies. This includes the identification and engineering of microorganisms with enhanced degradative capabilities, the optimization of AOPs, and the selection and genetic modification of plants for improved phytoremediation of sites contaminated with fluorinated aromatic compounds. mdpi.com

| Remediation Technique | Description |

| Bioremediation | Use of microorganisms to break down fluorinated compounds. nih.govmdpi.com |

| Advanced Oxidation Processes (AOPs) | Chemical treatment processes that generate highly reactive radicals to degrade pollutants. nih.govnih.govuow.edu.au |

| Phytoremediation | Use of plants to remove, contain, or render harmless environmental contaminants. nih.govfrontiersin.orgnih.gov |

常见问题

Basic: What are the key physicochemical properties of 1,3-Bis(trifluoromethyl)benzene, and how do they influence experimental design?

The compound (CAS 402-31-3) has a molecular formula of C₈H₄F₆ and a molecular weight of 214.11 g/mol . Key properties include a boiling point of 116.1°C and a density of 1.379 g/cm³ at 25°C . The electron-withdrawing trifluoromethyl groups enhance thermal stability and reduce electron density on the benzene ring, making it resistant to electrophilic substitution. These properties necessitate inert reaction conditions (e.g., anhydrous solvents, Schlenk lines) for synthesis involving nucleophilic or radical intermediates .

Advanced: How can this compound be functionalized for applications in advanced materials?

The compound serves as a precursor for synthesizing fluorinated polyimides and specialty polymers. For example:

- Polyimide synthesis : Reacting with dianhydrides (e.g., pyromellitic dianhydride) under high-temperature polycondensation yields thermally stable polyimides with low dielectric constants, suitable for microelectronics .

- Derivatization : Bromination at the para position (using N,N’-dibromo-5,5-dimethylhydantoin in acidic media) produces intermediates like 1-bromo-3,5-bis(trifluoromethyl)benzene (CAS 328-70-1), which can undergo Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

- NMR spectroscopy : NMR is essential for confirming trifluoromethyl group integration and symmetry. For example, the parent compound exhibits a singlet at ~-63 ppm for equivalent CF₃ groups .

- Mass spectrometry : High-resolution MS (e.g., EI or ESI) confirms molecular ion peaks (e.g., m/z 214 for [M]⁺) and fragmentation patterns .

- X-ray crystallography : Resolves steric effects of CF₃ groups; the compound’s crystal structure reveals a planar benzene ring with C–F bond lengths of ~1.33 Å .

Advanced: How does this compound enhance bioactive compound design?

The compound is a common substructure in bioactive clusters, particularly in agrochemicals and pharmaceuticals. Its fluorinated aromatic core improves metabolic stability and membrane permeability. For example:

- Drug intermediates : It is used to synthesize kinase inhibitors by introducing heterocycles via cross-coupling reactions .

- Bioactivity studies : Derivatives exhibit antifungal activity due to fluorine’s electronegativity disrupting microbial membrane potentials .

Basic: What safety precautions are required when handling this compound?

- Toxicity : The compound is classified as harmful if inhaled or ingested. Use fume hoods and PPE (gloves, goggles) .

- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of CF₃ groups .

- Waste disposal : Neutralize with alkaline solutions (e.g., NaOH/ethanol) before incineration to avoid HF release .

Advanced: How do steric and electronic effects of CF₃ groups impact reaction pathways?

- Steric hindrance : The meta-CF₃ groups create a rigid, bulky environment, favoring reactions at less hindered positions (e.g., para-bromination over ortho) .

- Electronic effects : CF₃ groups deactivate the benzene ring, directing electrophiles to electron-rich regions. For example, nitration requires strong HNO₃/H₂SO₄ at elevated temperatures .

Basic: What synthetic routes are available for preparing this compound derivatives?

- Nucleophilic substitution : React with Grignard reagents (e.g., RMgX) to substitute halides (e.g., Br in 1-bromo-3,5-bis(trifluoromethyl)benzene) .

- Cross-coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki or Heck reactions to attach aryl/alkenyl groups .

Advanced: What challenges arise in crystallizing fluorinated derivatives, and how are they mitigated?

- Low polarity : Fluorinated compounds often form weakly interacting crystals. Use slow evaporation in non-polar solvents (e.g., hexane) to enhance crystal growth .

- Twinned crystals : Employ SHELXL for refinement of high-resolution data, leveraging constraints for disordered CF₃ groups .

Basic: How is this compound purified after synthesis?

- Distillation : Fractional distillation under reduced pressure (b.p. 116°C) removes low-boiling impurities .

- Chromatography : Use silica gel columns with hexane/ethyl acetate (95:5) to separate non-polar byproducts .

Advanced: What role does computational modeling play in designing fluorinated materials?

DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of CF₃ groups, such as HOMO-LUMO gaps and charge distribution, guiding the design of optoelectronic materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。